Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Tert-butyl 6-formyl-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the formyl group: This step often involves the use of formylating agents such as formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 6-carboxy-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Reduction: Tert-butyl 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester, which confer distinct reactivity and potential applications. Its bicyclic structure also contributes to its unique chemical and physical properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFUILVSGRYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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